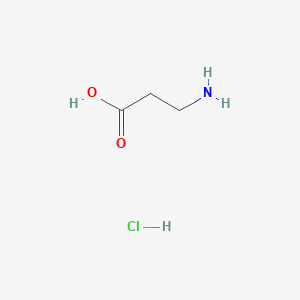

β-丙氨酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Beta-alanine hydrochloride is a derivative of beta-alanine, a naturally occurring beta amino acid. Beta-alanine is unique because its amino group is attached to the beta carbon, which is two carbon atoms away from the carboxylate group. This compound is widely recognized for its role in enhancing athletic performance by increasing muscle carnosine levels, which helps buffer acid in muscles, thus reducing fatigue during high-intensity exercise .

科学研究应用

Beta-alanine hydrochloride has diverse applications across various fields:

作用机制

Target of Action

Beta-alanine is an amino acid formed in vivo by the degradation of dihydrouracil and carnosine . It has been demonstrated that beta-alanine may act as a false transmitter replacing gamma-aminobutyric acid (GABA), indicating neuronal uptake and neuronal receptor sensitivity to beta-alanine . It also targets the pantothenate synthetase in Mycobacterium tuberculosis .

Mode of Action

Beta-alanine works by elevating levels of carnosine in the body. When beta-alanine is ingested, it combines with another amino acid called L-histidine, forming carnosine . Carnosine acts as an intracellular proton buffer, protecting against drops in pH (increases in acidity) .

Biochemical Pathways

Beta-alanine is formed by the degradation of dihydrouracil and carnosine . It is a component of the peptides carnosine and anserine and also of pantothenic acid (vitamin B5), which itself is a component of coenzyme A . Beta-alanine is metabolized into acetic acid . It is also involved in various metabolic pathways such as propanoate metabolism, histidine metabolism, and pyrimidine metabolism .

Pharmacokinetics

It is known that the inter-individual variability in the incremental area under the curve (iauc) and maximum concentration (cmax) observed in plasma pharmacokinetics following ingestion of a single fixed dose of 1,400 mg beta-alanine was 350% and 402%, respectively . Body weight explained 30.1% of the variance and was negatively correlated to iAUC .

Result of Action

Beta-alanine improves high-intensity exercise performance in events lasting 1–10 minutes . It increases the concentration of carnosine in muscles, decreases fatigue in athletes, and increases total muscular work done .

Action Environment

It is known that beta-alanine is accumulated as a generic stress response molecule involved in protecting plants from temperature extremes, hypoxia, drought, heavy metal shock, and some biotic stresses . This suggests that environmental factors may influence the action, efficacy, and stability of beta-alanine.

生化分析

Biochemical Properties

Beta-Alanine Hydrochloride is a precursor to many significant industrial chemicals for medicine, feed, food, environmental applications, and other fields . It interacts with various enzymes, proteins, and other biomolecules. For instance, it combines with the amino acid L-histidine to form carnosine , which acts as an intracellular proton buffer .

Cellular Effects

Beta-Alanine Hydrochloride has been shown to have beneficial effects on cognition . It increases the cell carnosine and brain-derived neurotrophic factor (BDNF) content . BDNF activates several downstream functional cascades via the tropomyosin-related kinase receptor type B (TrkB), inducing diverse processes such as programmed cell death and neuronal viability, dendritic branching growth, dendritic spine formation and stabilization, synaptic development, cognitive-related processes, and synaptic plasticity .

Molecular Mechanism

Beta-Alanine Hydrochloride exerts its effects at the molecular level through various mechanisms. It is a nonselective agonist at glycine receptors and a ligand for the G protein-coupled orphan receptor, TGR7 (MrgD) . Its flux plays a cytoprotective role by supporting the osmotic stability of marine organisms, preimplantation mouse embryos, and mammalian cells exposed to hypoxic stress .

Temporal Effects in Laboratory Settings

It is known that Beta-Alanine Hydrochloride has a significant role in mental health, mediating an increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content .

Dosage Effects in Animal Models

The effects of Beta-Alanine Hydrochloride vary with different dosages in animal models. For example, Beta-Alanine Hydrochloride can bind with histidine to form muscle-derived active peptides such as myosin and carnosine, thereby enhancing muscle endurance and improving exercise capacity .

Metabolic Pathways

Beta-Alanine Hydrochloride is involved in various metabolic pathways. It is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .

Transport and Distribution

It is known that Beta-Alanine Hydrochloride plays various roles in the metabolism of animals, plants, and microorganisms .

Subcellular Localization

It is known that Beta-Alanine Hydrochloride plays various roles in the metabolism of animals, plants, and microorganisms .

准备方法

Synthetic Routes and Reaction Conditions: Beta-alanine can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of ammonia with beta-propiolactone under high temperature and pressure conditions . This method, while effective, requires stringent reaction conditions and results in several byproducts.

Industrial Production Methods: Biological methods, including whole-cell synthesis and enzymatic synthesis, are more promising for industrial production due to their mild conditions and specificity. For instance, whole-cell catalytic methods have achieved beta-alanine production levels of up to 300 grams per liter .

化学反应分析

Types of Reactions: Beta-alanine hydrochloride undergoes various chemical reactions, including:

Transamination: Reacts with pyruvate to form malonate-semialdehyde and L-alanine.

Hydrolysis: The ester form, beta-alanine ethyl ester, hydrolyzes to form beta-alanine.

Common Reagents and Conditions:

Transamination: Requires pyruvate and specific enzymes.

Hydrolysis: Involves water and possibly acidic or basic conditions to facilitate the reaction.

Major Products:

Transamination: Produces malonate-semialdehyde and L-alanine.

Hydrolysis: Yields beta-alanine from its ester form.

相似化合物的比较

Alpha-alanine: Unlike beta-alanine, alpha-alanine has its amino group attached to the alpha carbon.

Gamma-aminobutyric acid: Another amino acid that acts as a neurotransmitter in the brain, but it does not have the same buffering capacity in muscles as beta-alanine.

Uniqueness of Beta-Alanine Hydrochloride: Beta-alanine hydrochloride is unique due to its ability to significantly increase muscle carnosine levels, which is not observed with alpha-alanine or gamma-aminobutyric acid. This property makes it particularly valuable in enhancing athletic performance and endurance .

属性

IUPAC Name |

3-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLNHDSYGLTYDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B2355476.png)

![4-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzonitrile](/img/structure/B2355478.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-methanesulfonylpiperidine](/img/structure/B2355485.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![(Z)-dimethyl 2-(2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)hydrazono)succinate](/img/structure/B2355493.png)

![3,4,5-trimethoxy-N-[2-methyl-4-[3-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2355495.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)